Zébularine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

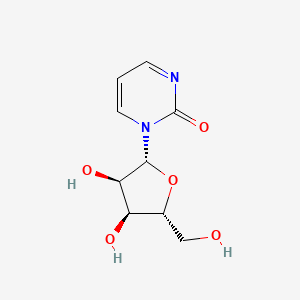

Zebularine is a nucleoside analog of cytidine, known for its role as a DNA methylation inhibitor. It is a chemically stable compound that has shown significant potential in inhibiting tumor growth both in vitro and in vivo . Zebularine is particularly noted for its ability to inhibit cytidine deaminase by binding to the active site as covalent hydrates .

Applications De Recherche Scientifique

Zebularine has a wide range of applications in scientific research:

Chemistry: Used as a tool to study DNA methylation and its effects on gene expression.

Biology: Employed in experiments to understand the role of DNA methylation in cellular processes.

Mécanisme D'action

Target of Action

Zebularine is a chemically stable cytidine analog . Its primary target is the enzyme cytidine deaminase . This enzyme plays a crucial role in the metabolism of cytidine, a component of DNA and RNA .

Mode of Action

Zebularine acts as a transition state analog inhibitor of cytidine deaminase . It binds to the active site of the enzyme as covalent hydrates . This inhibits the enzyme’s activity, thereby affecting the metabolism of cytidine . Additionally, Zebularine has been shown to inhibit DNA methylation and tumor growth both in vitro and in vivo .

Biochemical Pathways

Zebularine affects the biochemical pathways related to DNA methylation . By inhibiting DNA methylation, Zebularine can alter gene expression patterns . This can lead to changes in cellular functions and behaviors . Furthermore, Zebularine has been found to induce enzymatic DNA-protein crosslinks (DPCs) of MET1 and zebularine-containing DNA in Arabidopsis . These DPCs accumulate preferentially in 45S rDNA chromocenters in a DDM1-dependent manner .

Pharmacokinetics

The pharmacokinetics of Zebularine have been studied in various species . In mice, plasma Zebularine concentrations declined with terminal half-lives of 40 and 91 minutes after intravenous and oral administration, respectively .

Result of Action

The inhibition of DNA methylation by Zebularine can lead to changes in gene expression patterns . This can result in altered cellular functions and behaviors, including a reduction in tumor growth . In a small study of mice with a defective Adenomatous polyposis coli gene, oral administration of Zebularine reduced the average number of polyps from 58 to 1 .

Analyse Biochimique

Biochemical Properties

Zebularine acts as a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates . It has been shown to inhibit DNA methylation and tumor growth both in vitro and in vivo . Zebularine induces enzymatic DNA–protein crosslinks (DPCs) of MET1 and zebularine-containing DNA in Arabidopsis, which was confirmed by native chromatin immunoprecipitation experiments .

Cellular Effects

Zebularine has been found to exert various effects on cells. It has been shown to induce cell death in human cholangiocarcinoma cells through alteration of DNA methylation status . In addition, zebularine has been reported to protect against lipopolysaccharide-induced neuroinflammation in mice . It also induced apoptosis and DNA demethylation in most of the MM cell lines tested .

Molecular Mechanism

Zebularine exerts its effects at the molecular level primarily through its action as a DNA methylation inhibitor. It forms a covalent complex with DNA methyltransferases, leading to the depletion of human DNA methyltransferase 1 (DNMT1), reactivation of hypermethylated genes in yeast and solid tumor cells, and antitumor effects in mouse xenografts .

Temporal Effects in Laboratory Settings

Zebularine has been shown to have temporal effects in laboratory settings. For instance, it has been reported to cause a dose- and time-dependent cell growth inhibition . Moreover, zebularine treatment led to decreased DNA methylation 48 hours after treatment when the effects on cellular function were similar to control mice .

Dosage Effects in Animal Models

In animal models, zebularine has demonstrated effectiveness against the development of murine T-cell lymphoma, inducing longer overall survival . In a mouse model of radiation-induced lymphomagenesis, 40% of zebularine-treated animals were still alive after 1 year .

Metabolic Pathways

Zebularine is involved in the DNA methylation pathway, where it acts as an inhibitor. It interacts with DNA methyltransferase enzymes, leading to a decrease in DNA methylation .

Transport and Distribution

While specific transporters or binding proteins for zebularine have not been identified, it has been suggested that ENT3 is likely necessary for the import of the drug to the cells .

Subcellular Localization

Given its role as a DNA methylation inhibitor, it is likely that zebularine localizes to the nucleus where it can interact with DNA and DNA methyltransferase enzymes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zebularine can be synthesized through several methods. One common approach involves the condensation of 2-pyrimidinone with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in the presence of a Lewis acid catalyst. The reaction typically proceeds under mild conditions, followed by deprotection to yield zebularine .

Industrial Production Methods: Industrial production of zebularine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for pharmaceutical applications .

Types of Reactions:

Oxidation: Zebularine can undergo oxidation reactions, particularly at the ribose moiety.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Zebularine can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ribose derivatives, while substitution can result in various substituted pyrimidine analogs .

Comparaison Avec Des Composés Similaires

- 5-Azacytidine

- 2-Deoxy-5-azacytidine

Comparison: Zebularine is unique in its chemical stability and minimal cytotoxicity compared to other DNA methylation inhibitors like 5-azacytidine and 2-deoxy-5-azacytidine . While all three compounds inhibit DNA methylation, zebularine’s stability makes it a more attractive candidate for long-term studies and potential therapeutic applications .

Propriétés

Numéro CAS |

3690-10-6 |

|---|---|

Formule moléculaire |

C9H12N2O5 |

Poids moléculaire |

228.20 g/mol |

Nom IUPAC |

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2/t5-,6+,7?,8-/m1/s1 |

Clé InChI |

RPQZTTQVRYEKCR-JJFBUQMESA-N |

SMILES |

C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O |

SMILES isomérique |

C1=CN(C(=O)N=C1)[C@H]2C([C@H]([C@H](O2)CO)O)O |

SMILES canonique |

C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O |

Apparence |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

3690-10-6 |

Synonymes |

4-deoxyuridine NSC 309132 pyrimidin-2-one beta-D-ribofuranoside pyrimidin-2-one beta-ribofuranoside pyrimidin-2-one beta-ribofuranoside, (L)-isomer pyrimidin-2-one ribonucleoside zebularine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.